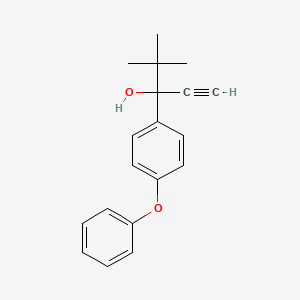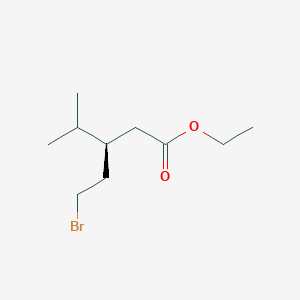
3,4-Dichloro-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)ベンゾヒドラジドは、分子式がC21H15Cl3N2O2で、分子量が433.725 g/molの有機化合物です 。この化合物は、複数の塩素原子とエトキシ基を含む独特の構造で知られており、さまざまな科学研究分野の関心の的となっています。
準備方法
合成経路と反応条件
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)ベンゾヒドラジドの合成は、通常、3,4-ジクロロベンゾヒドラジドと4-((4-クロロベンジル)オキシ)-3-エトキシベンズアルデヒドの縮合反応によって行われます。反応は通常、エタノールやメタノールなどの適切な溶媒中で、還流条件下で行われます 。反応混合物を冷却した後、生成物をろ過によって分離し、再結晶によって精製します。
工業的製造方法
この化合物の具体的な工業的製造方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、収率と純度を最大化するために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。工業的製造には、効率とスケーラビリティを高めるために連続フロー反応器を使用することも含まれます。
化学反応の分析
反応の種類
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)ベンゾヒドラジドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応するカルボン酸や他の酸化された誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元されたヒドラジド誘導体の生成につながります。
置換: この化合物中の塩素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) と水素化アルミニウムリチウム (LiAlH4) は、頻繁に使用される還元剤です。
置換: アミン、チオール、アルコキシドなどの求核剤を、置換反応に使用することができます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される可能性がある一方、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究における用途
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)ベンゾヒドラジドは、次のようないくつかの科学研究における用途があります。
化学: より複雑な有機分子の合成における構成単位として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用、抗真菌作用、抗がん作用など、その潜在的な生物活性について研究されています。
医学: がんや感染症など、さまざまな疾患の治療薬としての可能性を探る研究が進められています。
科学的研究の応用
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)ベンゾヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞分裂を妨害したり、アポトーシスを誘発したりすることで、がん細胞の増殖を阻害する可能性があります。関与する正確な分子標的や経路は現在も調査中であり、特定の用途によって異なる場合があります .
類似の化合物との比較
類似の化合物
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-メトキシベンジリデン)ベンゾヒドラジド: この化合物は、エトキシ基の代わりにメトキシ基を持つ類似の構造を持っています.
3,4-ジクロロ-N'-(3-((4-クロロベンジル)オキシ)ベンジリデン)ベンゾヒドラジド: この化合物は、ベンジリデン環上の置換基の位置が異なります.
独自性
3,4-ジクロロ-N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)ベンゾヒドラジドは、塩素基とエトキシ基の両方が存在するため、独自の化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)benzohydrazide: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
3,4-Dichloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: This compound differs in the position of the substituents on the benzylidene ring.
Uniqueness
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
396664-75-8 |
|---|---|
分子式 |
C23H19Cl3N2O3 |
分子量 |
477.8 g/mol |
IUPAC名 |
3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H19Cl3N2O3/c1-2-30-22-11-16(5-10-21(22)31-14-15-3-7-18(24)8-4-15)13-27-28-23(29)17-6-9-19(25)20(26)12-17/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+ |
InChIキー |
COWGPVLJXIXWTL-UVHMKAGCSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)






